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Compound of Interest

Compound Name: 7-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B1446390 Get Quote

An In-depth Technical Guide to the Core Basic Properties of 7-Fluoroimidazo[1,2-a]pyridine

Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized

as a privileged structure due to its prevalence in a wide array of biologically active compounds

and marketed pharmaceuticals.[1][2] This guide focuses on a key derivative, 7-
Fluoroimidazo[1,2-a]pyridine, a critical building block whose strategic fluorination significantly

modulates its physicochemical profile. We provide an in-depth analysis of its core basic

properties—pKa, lipophilicity (LogP), solubility, and crystal structure—from the perspective of

drug development. This document is designed for researchers, medicinal chemists, and

formulation scientists, offering not only a synthesis of known data but also detailed, field-proven

experimental protocols for in-house validation. Our approach emphasizes the causal

relationships between these fundamental properties and their downstream implications for

molecular design, reactivity, and biological application.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged
Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered

immense interest in pharmaceutical research.[2] Its rigid conformation and unique electronic

distribution make it an ideal scaffold for interacting with various biological targets. This core is

present in well-known drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and

Olprinone (a cardiotonic agent), highlighting its therapeutic versatility.[3] The scaffold's value
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lies in its synthetic tractability and the ability to functionalize it at multiple positions, allowing for

fine-tuning of its pharmacological and pharmacokinetic profiles.[4]

7-Fluoroimidazo[1,2-a]pyridine: Strategic
Fluorination for Enhanced Properties
7-Fluoroimidazo[1,2-a]pyridine (CAS No: 1260903-17-0) is a pivotal synthetic intermediate.

[5] The introduction of a fluorine atom at the 7-position is a deliberate strategic choice in

medicinal chemistry. Fluorine, being highly electronegative and relatively small, can profoundly

alter a molecule's properties. Specifically, the C-F bond can enhance metabolic stability,

improve binding affinity by participating in favorable electrostatic interactions, and modulate

basicity (pKa) and lipophilicity (LogP).[6] These modifications are crucial for optimizing a

compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As an

intermediate, it is instrumental in the synthesis of inhibitors for key kinase targets like IRAK and

FLT3, which are implicated in cancer and inflammatory diseases.[6]

Core Physicochemical Properties: A Quantitative
Overview
Understanding the fundamental physicochemical properties of 7-Fluoroimidazo[1,2-
a]pyridine is essential for its effective use in synthesis and drug design. While extensive

experimental data for this specific molecule is not consolidated in the literature, we can infer

and predict key parameters based on its structure and data from related compounds.

Table 1: Summary of Physicochemical Properties for 7-Fluoroimidazo[1,2-a]pyridine
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Property Value / Description
Significance in Drug
Development

Molecular Formula C₇H₅FN₂[5][7]
Defines the elemental

composition and exact mass.

Molecular Weight 136.13 g/mol [5][8]
Influences diffusion rates and

membrane permeability.

IUPAC Name
7-fluoroimidazo[1,2-

a]pyridine[7]

Unambiguous chemical

identifier.

Predicted Density 1.27 ± 0.1 g/cm³[5]

Important for formulation,

process chemistry, and crystal

packing analysis.

pKa (Basicity) Predicted: ~4-5

Governs the ionization state at

physiological pH, impacting

solubility, receptor binding, and

cell permeability. The electron-

withdrawing fluorine at C7 is

expected to decrease the

basicity of the pyridine nitrogen

compared to the unsubstituted

parent scaffold.

LogP (Lipophilicity) Predicted: ~1.5-2.5

A key determinant of a

molecule's ability to cross

biological membranes. The

fluorine atom generally

increases lipophilicity.

Aqueous Solubility Predicted: Low to moderate

Directly affects bioavailability

and formulation options.

Ionization state (governed by

pKa) will heavily influence

solubility.

Physical Form Solid or liquid[7] Affects handling, storage, and

formulation processes. Storage
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under inert atmosphere at 2-

8°C is recommended.[7][9]

Experimental Workflows for Property Determination
To ensure scientific integrity, predicted values must be validated experimentally. The following

protocols are self-validating systems designed to provide reliable, reproducible data for key

physicochemical parameters.
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Physicochemical Characterization Workflow

Solid-State Analysis

Obtain Pure Sample
(>97% Purity)

Protocol 4.1:
pKa Determination

(Potentiometric Titration)

Protocol 4.2:
LogP Determination

(Shake-Flask Method)

Protocol 4.3:
Solubility Assessment

(Thermodynamic)

Protocol 4.4:
Crystal Structure

(Single Crystal XRD)

Consolidate Data &
Analyze Structure-Property

Relationships
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Therapeutic Applications

7-Fluoroimidazo[1,2-a]pyridine
(Core Scaffold)

Kinase Inhibitors
(e.g., IRAK, FLT3, HPK1)

Serves as
building block for

Covalent Anticancer Agents
(e.g., KRAS G12C)

Provides novel
scaffold for

Anti-inflammatory Agents Autoimmune Disease Modulators

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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